Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: is a bicyclic compound with a tert-butyl ester group
Properties
CAS No. |
2866334-01-0 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-9-8-12(9,13)5-7-14/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
NDYCZOOXDDWBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the azabicyclo system. Acid-catalyzed cleavage is a common deprotection method:
Reaction Conditions
-
Reagent : 4 M HCl in 1,4-dioxane
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature
-
Time : 2 hours
Outcome
The Boc group is removed to yield the free amine, 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane, with concomitant release of CO₂. This reaction is quantitative, achieving 97% yield under optimized conditions .
| Reaction Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc deprotection | 4 M HCl in dioxane/DCM | 2-azabicyclo[3.1.0]hexan-3-one | 97% |
Functionalization at the Nitrogen Atom
The secondary amine in the azabicyclo system undergoes alkylation and acylation reactions:
Methylation
Reaction Conditions
-
Reagent : Methyl iodide (MeI), Cs₂CO₃
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 12 hours
Outcome
The nitrogen atom is methylated to form 2-methyl-2-azabicyclo[3.1.0]hexan-3-one. This reaction proceeds in 85% yield .
Acylation
Reaction Conditions
-
Reagent : Acetyl chloride, triethylamine
-
Solvent : THF
-
Temperature : 0°C to room temperature
Outcome
The amine reacts with acylating agents to form N-acylated derivatives, though specific yields for this compound are not reported in the provided sources.
Cyclopropane Ring-Opening and Cyclization
The bicyclo[3.1.0]hexane framework undergoes ring-opening under acidic conditions, enabling access to fused heterocycles:
Reaction Conditions
-
Reagent : Trifluoromethanesulfonic acid (TfOH)
-
Solvent : Toluene
-
Temperature : 90°C
-
Time : 25–180 minutes
Mechanism
-
Ring-opening : The cyclopropane ring opens to form a dihydropyridine intermediate.
-
Cyclization : Acid catalysis promotes intramolecular cyclization to yield fused tricyclic structures .
| Reaction Step | Reagents/Conditions | Key Intermediate | Final Product | Yield | Source |
|---|---|---|---|---|---|
| Ring-opening | TfOH in toluene, 90°C | Dihydropyridine | Tricyclic compound | 55–65% |
Reactivity of the 2-Oxoethyl Group
The 2-oxoethyl side chain participates in nucleophilic additions and condensations:
Wittig Olefination
Reaction Conditions
-
Reagent : Phosphorus ylide
-
Solvent : THF
-
Temperature : −78°C to room temperature
Outcome
The ketone undergoes olefination to form α,β-unsaturated esters, though experimental details are inferred from analogous systems.
Reductive Amination
Reaction Conditions
-
Reagent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol
-
pH : Controlled via acetic acid
Outcome
The ketone reacts with primary amines to form secondary amines, leveraging the electrophilic carbonyl group.
Steric and Electronic Effects on Reactivity
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other bicyclic compounds and enhances its utility in various applications.
Biological Activity
Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H33N3O4
- Molecular Weight : 415.5258 g/mol
- CAS Number : 709031-43-6
- IUPAC Name : tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl]carbamate
Biological Activity Overview
This compound exhibits various biological activities that are significant for drug development.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties, particularly against certain bacterial strains.
- Analgesic Effects : Preliminary research suggests potential analgesic effects, which may be attributed to its interaction with pain pathways.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It might interact with various receptors in the central nervous system, contributing to its analgesic properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Analgesic | Pain relief in animal models | |
| Cytotoxicity | Growth inhibition in cancer cell lines |
Case Study: Analgesic Properties
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain reduction compared to control groups. The mechanism was hypothesized to involve modulation of central pain pathways, although further research is needed to elucidate the precise biochemical interactions involved.
Case Study: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting potential for development as an antimicrobial agent.
Q & A
Advanced Question
- Transition State Analysis : DFT calculations model steric/electronic effects during cyclopropane ring closure, explaining cis selectivity in tert-butyl carboxylate derivatives .
- Solvent Effects : MD simulations optimize solvent polarity for intermediates (e.g., THF vs. DCM for Boc deprotection) .
- Docking Studies : Predict API-receptor interactions using the bicyclo scaffold’s conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
